Merimepodib is classified as an inosine monophosphate dehydrogenase inhibitor. It is primarily sourced from pharmaceutical research and development initiatives aimed at discovering effective antiviral agents. The compound has been studied extensively in clinical trials for its antiviral properties and potential therapeutic applications in oncology and immunology.
The synthesis of merimepodib involves several key steps:
The synthetic route is optimized for high yield and purity, utilizing various reagents and conditions tailored to facilitate each step effectively. Techniques such as high-performance liquid chromatography are employed for purification, ensuring that the final product meets stringent quality control standards .
Merimepodib has a molecular formula of and a molecular weight of 452.5 g/mol. The crystal structure has been elucidated using synchrotron X-ray powder diffraction techniques, revealing that it crystallizes in space group P212121 with specific lattice parameters: , , , and volume . The structure features prominent N–H⋯O hydrogen bonds that influence its solid-state conformation.
Merimepodib can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and specific solvents are typically used to achieve desired transformations .
Merimepodib functions as an orally active inhibitor of inosine monophosphate dehydrogenase. By inhibiting this enzyme, merimepodib reduces intracellular levels of guanosine triphosphate, which is essential for RNA and DNA synthesis. This mechanism results in delayed chain termination during RNA synthesis, effectively hindering viral replication processes .
Merimepodib appears as a white to off-white solid with a melting point that varies based on purity but generally falls within a defined range suitable for pharmaceutical applications.
The compound is soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water. Its stability profile indicates that it should be stored under controlled conditions to prevent degradation.
Comprehensive analyses have characterized its pharmacokinetics, including absorption rates and half-life in biological systems, which are critical for determining dosing regimens in clinical settings .
Merimepodib has several scientific uses:
Merimepodib (C₂₃H₂₄N₄O₆; MW 452.47 g/mol) features a stereochemically defined (S)-tetrahydrofuranyl carbamate core linked to a 3-methoxy-4-(oxazol-5-yl)phenyl urea scaffold [3] [6]. X-ray crystallography reveals that the tetrahydrofuran ring adopts an envelope conformation, positioning its oxygen for hydrogen bonding with Thr²³³ and Ala³⁴⁵ in the IMPDH2 CBS subdomain [5]. The oxazole moiety engages in π-stacking with Phe²⁸², while the urea carbonyl forms critical hydrogen bonds with Arg³²² and Tyr⁴¹¹, stabilizing the closed conformation of the catalytic flap [5] [8].
Table 1: Physicochemical Properties of Merimepodib
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₃H₂₄N₄O₆ | Determines metabolic stability |
XLogP | 1.74 | Optimal membrane permeability |
Hydrogen Bond Donors | 3 | Target engagement capacity |
Hydrogen Bond Acceptors | 8 | Solubility and protein interaction potential |
Rotatable Bonds | 11 | Conformational flexibility |
Topological Polar Surface Area | 123.95 Ų | Blood-brain barrier penetration potential |
The IMPDH inhibition timeline began with mycophenolic acid (MPA), isolated in 1893, which demonstrated antiviral and antitumor properties but faced clinical limitations due to glucuronidation and toxicity [1] [6]. Vertex Pharmaceuticals rationally designed merimepodib in the 1990s through structure-activity optimization, enhancing oral bioavailability and IMPDH2 affinity while reducing off-target effects [6] [9]. Unlike early nucleoside analogs (tiazofurin), merimepodib employs a non-competitive mechanism, bypassing metabolic activation requirements and maintaining efficacy against GTP-depleted viral mutants [4] [8].
Table 2: Evolution of IMPDH Inhibitors
Compound | Era | Clinical Use | Limitations | Merimepodib Advantages |
---|---|---|---|---|
Mycophenolic Acid | 1960s | Immunosuppression | Extensive glucuronidation, GI toxicity | Metabolic stability, lower IC₅₀ |
Ribavirin | 1980s | HCV, RSV | Hemolytic anemia, teratogenicity | Targeted IMPDH inhibition |
Tiazofurin | 1980s | Experimental anticancer | Requires kinase activation | Direct enzymatic inhibition |
VX-497 (Merimepodib) | 2000s | Antiviral trials | Limited clinical efficacy in monotherapy | Synergy with nucleoside analogs |
IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP, the rate-limiting step in de novo GTP biosynthesis. Humans express two isoforms:
Merimepodib demonstrates equipotent inhibition against both isoforms (IC₅₀ ≈ 10–100 nM) by binding an allosteric pocket near the NAD⁺ site, inducing conformational changes that disrupt cofactor binding [5] [8]. Crystallographic studies confirm it stabilizes a tetrameric IMPDH2 state with reduced catalytic efficiency, differing from MPA’s uncompetitive mechanism [5]. This dual-isoform inhibition depletes GTP reserves critical for:
Table 3: IMPDH Isoform Selectivity and Functional Consequences of Inhibition
Parameter | IMPDH1 | IMPDH2 | Merimepodib Impact |
---|---|---|---|
Tissue Distribution | Ubiquitous, constitutive | Spleen, PBMCs, induced | Broad immunosuppressive effect |
Catalytic Rate (kcat) | 0.8 s⁻¹ | 3.7 s⁻¹ | Preferentially targets hyperactive GTP pathways |
Tetramer Stability | High | Modulation by GTP | Allosteric stabilization of low-activity tetramer |
Viral Exploitation | Minimal | High (viral polymerases) | Suppresses ZIKV, HCV, SARS-CoV-2 |
Concluding RemarksMerimepodib exemplifies structure-guided design of isoform-nonselective IMPDH inhibitors with dual antiviral and immunomodulatory potential. Its tetracyclic scaffold establishes novel interactions within the CBS subdomain, distinguishing it from classical IMP-site blockers. Future developments may focus on isoform-specific derivatives to mitigate immunosuppressive effects during antiviral therapy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7